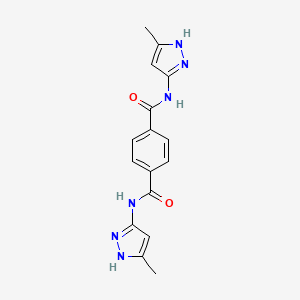
1,4-Benzenedicarboxamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Benzenedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)-: is a complex organic compound featuring a benzene ring substituted with two carboxamide groups, each linked to a 5-methyl-1H-pyrazol-3-yl moiety. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- typically involves multi-step organic reactions. One common method includes the reaction of 1,4-benzenedicarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-methyl-1H-pyrazole-3-amine under controlled conditions to yield the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
1,4-Benzenedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, amine derivatives, and oxidized products .
科学研究应用
1,4-Benzenedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
作用机制
The mechanism of action of 1,4-Benzenedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system involved .
相似化合物的比较
Similar Compounds
1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyphenyl)-: Similar structure but with hydroxyphenyl groups instead of pyrazole moieties.
Bis(pyrazolyl)methanes: Compounds with two pyrazole rings linked by a methylene bridge.
Uniqueness
1,4-Benzenedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5-methyl-1H-pyrazol-3-yl groups enhances its potential for forming coordination complexes and interacting with biological targets, making it a valuable compound for various applications .
属性
CAS 编号 |
625385-99-1 |
|---|---|
分子式 |
C16H16N6O2 |
分子量 |
324.34 g/mol |
IUPAC 名称 |
1-N,4-N-bis(5-methyl-1H-pyrazol-3-yl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C16H16N6O2/c1-9-7-13(21-19-9)17-15(23)11-3-5-12(6-4-11)16(24)18-14-8-10(2)20-22-14/h3-8H,1-2H3,(H2,17,19,21,23)(H2,18,20,22,24) |
InChI 键 |
SDFGOYJKGPMSKY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


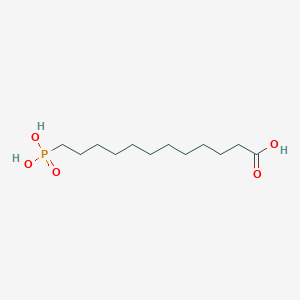
![N~1~-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12575022.png)
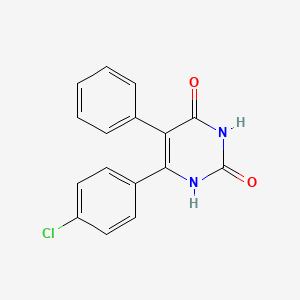

![1,1'-(Propane-2,2-diyl)bis{4-[1-(4-methylphenyl)ethenyl]benzene}](/img/structure/B12575040.png)
![6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol](/img/structure/B12575050.png)

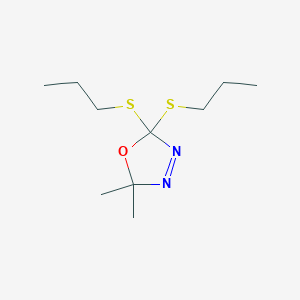
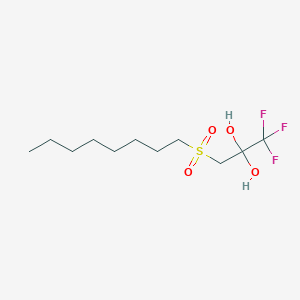
![1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]-](/img/structure/B12575079.png)
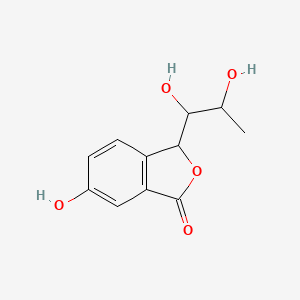
![diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate](/img/structure/B12575090.png)

![3-Nitro-1-nitromethyl-1H-[1,2,4]triazole](/img/structure/B12575097.png)
